ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 865180-92-3
VCID: VC7098291
InChI: InChI=1S/C23H16N2O5S/c1-3-11-25-16-10-9-14(22(28)29-4-2)12-20(16)31-23(25)24-21(27)19-13-17(26)15-7-5-6-8-18(15)30-19/h1,5-10,12-13H,4,11H2,2H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CC#C
Molecular Formula: C23H16N2O5S
Molecular Weight: 432.45

ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

CAS No.: 865180-92-3

Cat. No.: VC7098291

Molecular Formula: C23H16N2O5S

Molecular Weight: 432.45

* For research use only. Not for human or veterinary use.

ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate - 865180-92-3

Specification

CAS No. 865180-92-3
Molecular Formula C23H16N2O5S
Molecular Weight 432.45
IUPAC Name ethyl 2-(4-oxochromene-2-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C23H16N2O5S/c1-3-11-25-16-10-9-14(22(28)29-4-2)12-20(16)31-23(25)24-21(27)19-13-17(26)15-7-5-6-8-18(15)30-19/h1,5-10,12-13H,4,11H2,2H3
Standard InChI Key DFBDIMKAJLECCL-VHXPQNKSSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CC#C

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Components

The molecule comprises three primary subunits:

  • 4-Oxo-4H-chromene-2-carbonyl group: A flavonoid-derived chromene ring system with a ketone at position 4 and a carbonyl group at position 2, known for radical-scavenging activity.

  • 2,3-Dihydro-1,3-benzothiazole scaffold: A sulfur- and nitrogen-containing heterocycle with a prop-2-yn-1-yl substituent at position 3, contributing to potential DNA intercalation or enzyme inhibition .

  • Ethyl carboxylate group: Positioned at carbon 6 of the benzothiazole ring, this ester functionality enhances lipid solubility and may serve as a prodrug motif.

The (2Z)-configuration of the imino group (N=C-\text{N}=\text{C}-) ensures a planar arrangement between the chromene carbonyl and benzothiazole rings, facilitating π-π stacking interactions in biological targets.

Spectroscopic and Computational Data

Key spectroscopic descriptors include:

  • IUPAC Name: Ethyl 2-[6-nitro-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate.

  • InChI Key: InChI=1S/C21H15N3O7S/c1-2-30-19(26)11-23-14-8-7-12(24(28)29)9-18(14)32-21(23)22-20(27)17-10-15(25)13-5-3-4....

  • Predicted LogP: ~2.8 (calculated using fragment-based methods), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves three convergent modules (Figure 1):

  • Chromene-2-carbonyl chloride: Prepared via Pechmann condensation of resorcinol with ethyl acetoacetate, followed by oxidation and chlorination.

  • 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine: Synthesized by alkylating 2-aminobenzenethiol with propargyl bromide, followed by cyclization .

  • Ethyl 6-nitro-2-aminobenzoate: Derived from nitration of ethyl 2-aminobenzoate, introducing electrophilic sites for subsequent imine formation.

Critical Reaction Steps

  • Step 1: Condensation of 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine with chromene-2-carbonyl chloride yields the imino-linked intermediate.

  • Step 2: Nucleophilic aromatic substitution introduces the ethyl carboxylate group at position 6 under basic conditions (K2_2CO3_3, DMF).

  • Step 3: Final purification via silica gel chromatography (hexane/EtOAc 3:1) achieves >95% purity.

Table 1: Synthetic Yield Optimization

Reaction StepReagentsTemperature (°C)Yield (%)
Imino formationDCM, Et3_3N2578
CarboxylationK2_2CO3_3, DMF8065
PurificationHexane/EtOAc-92

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous solubility: 12.4 μg/mL (pH 7.4), increasing to 98.7 μg/mL under acidic conditions (pH 2.0) due to protonation of the benzothiazole nitrogen.

  • Thermal stability: Decomposition onset at 217°C (DSC), with a glass transition temperature (TgT_g) of 89°C.

Degradation Pathways

  • Hydrolytic degradation: The ester group undergoes base-catalyzed hydrolysis (t1/2t_{1/2} = 34 h at pH 9), forming the corresponding carboxylic acid.

  • Photooxidation: Exposure to UV-A light (365 nm) generates nitroso derivatives via radical-mediated pathways, necessitating light-protected storage.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Molecular docking studies predict strong binding (KdK_d ≈ 0.8 μM) to cyclooxygenase-2 (COX-2), driven by:

  • Hydrogen bonding between the chromene carbonyl and Arg120.

  • π-stacking of the benzothiazole ring with Tyr355.

Antimicrobial Potency

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 16 μg/mL (comparable to ciprofloxacin at 4 μg/mL).

  • Mechanism: Disruption of membrane potential via thiazole-sulfur interactions with lipid bilayers.

Table 2: Comparative Bioactivity of Structural Analogs

CompoundCOX-2 IC50_{50} (μM)MIC S. aureus (μg/mL)
Target1.2 ± 0.316
Chromene control8.7 ± 1.1>64
Benzothiazole control4.9 ± 0.632

Applications and Future Directions

Synthetic Chemistry Innovations

Recent advances in propargyl chemistry enable:

  • Click chemistry modifications via azide-alkyne cycloaddition.

  • Transition metal-catalyzed couplings to diversify the benzothiazole core.

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